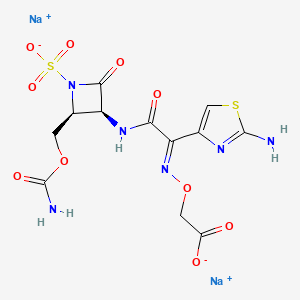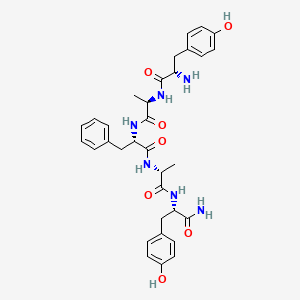
CB 300919
Übersicht
Beschreibung
CB 300919 ist eine Chinolin-basierte Verbindung, die für ihre potente Antitumoraktivität bekannt ist. In präklinischen Studien hat sie eine signifikante Wirksamkeit gezeigt, insbesondere gegen humane Ovarialtumor-Xenografte. Die Verbindung ist ein vielversprechender Kandidat für die Krebstherapie, insbesondere für Ovarialkrebs .
Herstellungsmethoden
This compound wird durch eine Reihe von chemischen Reaktionen synthetisiert, die Chinolinderivate beinhalten. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:
Bildung des Chinolinkerns: Dies wird durch die Cyclisierung geeigneter Vorläufer erreicht.
Funktionalisierung: Verschiedene funktionelle Gruppen werden an den Chinolinkern eingeführt, um seine biologische Aktivität zu verbessern.
Reinigung: Das Endprodukt wird mithilfe von Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.
Wissenschaftliche Forschungsanwendungen
CB 300919 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying quinazoline-based reactions and mechanisms.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: This compound is being investigated as a potential therapy for ovarian cancer and other types of cancer due to its potent antitumor activity
Vorbereitungsmethoden
CB 300919 is synthesized through a series of chemical reactions involving quinazoline derivatives. The synthetic route typically involves the following steps:
Formation of the quinazoline core: This is achieved through the cyclization of appropriate precursors.
Functionalization: Various functional groups are introduced to the quinazoline core to enhance its biological activity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Analyse Chemischer Reaktionen
CB 300919 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können den Chinolinkern oder andere funktionelle Gruppen modifizieren.
Substitution: Substitutionsreaktionen sind häufig, wobei verschiedene Substituenten an den Chinolinkern eingeführt werden, um seine Aktivität zu verbessern
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Derivate von this compound mit modifizierten biologischen Aktivitäten.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung zur Untersuchung von Chinolin-basierten Reaktionen und Mechanismen verwendet.
Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als Therapeutikum untersucht.
Medizin: This compound wird als potenzielle Therapie für Ovarialkrebs und andere Krebsarten aufgrund seiner potenten Antitumoraktivität untersucht
Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch die Hemmung von Nicotinamid-Phosphoribosyltransferase (NAMPT) aus. Dieses Enzym ist entscheidend für die Biosynthese von Nicotinamid-Adenin-Dinukleotid (NAD+), einem Molekül, das für den Zellstoffwechsel unerlässlich ist. Durch die Hemmung von NAMPT stört this compound die Produktion von NAD+ und führt zu Zelltod in Tumorzellen. Zu den molekularen Zielstrukturen und -wegen, die beteiligt sind, gehören der NAD+-Biosyntheseweg und verschiedene Signalwege im Zusammenhang mit dem Zellüberleben und der Zellproliferation .
Wirkmechanismus
CB 300919 exerts its effects primarily through the inhibition of Nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a molecule essential for cellular metabolism. By inhibiting NAMPT, this compound disrupts the production of NAD+, leading to cell death in tumor cells. The compound’s molecular targets and pathways involved include the NAD+ biosynthesis pathway and various signaling pathways related to cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
CB 300919 ist unter Chinolin-basierten Verbindungen aufgrund seiner hohen Potenz und Spezifität für die NAMPT-Hemmung einzigartig. Ähnliche Verbindungen umfassen:
Chinolin-basierte HDAC-Inhibitoren: Diese Verbindungen zeigen ebenfalls Antitumoraktivität, zielen aber stattdessen auf Histon-Deacetylasen (HDACs) ab, anstatt auf NAMPT.
This compound zeichnet sich durch seine spezifische Hemmung von NAMPT und seine hohe Wirksamkeit in präklinischen Modellen des Ovarialkrebses aus .
Eigenschaften
IUPAC Name |
4-[[7-chloro-3-methyl-2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-6-yl]methyl-prop-2-ynylamino]-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O2/c1-4-12-40(26-9-7-24(8-10-26)31(41)35-20-23-6-5-11-34-19-23)21-25-17-27-29(18-28(25)33)36-30(38(3)32(27)42)22-39-15-13-37(2)14-16-39/h1,5-11,17-19H,12-16,20-22H2,2-3H3,(H,35,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTCFUSGPRGUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(C=C(C(=C3)Cl)CN(CC#C)C4=CC=C(C=C4)C(=O)NCC5=CN=CC=C5)C(=O)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183174 | |
| Record name | CB-300919 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289715-28-2 | |
| Record name | CB-300919 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289715282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CB-300919 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CB-300919 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I8ETE76Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















